n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide
Description
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a long-chain fatty acid amide derivative featuring a 2-ethoxyphenyl carbamoyl moiety attached to an octadecanamide backbone. The octadecanamide chain (C18) confers lipophilicity, while the 2-ethoxyphenyl group may influence electronic and steric interactions, affecting solubility and receptor binding .
Properties
CAS No. |
7144-52-7 |
|---|---|
Molecular Formula |
C27H46N2O3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31) |
InChI Key |
ORBZZXKRZWGZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Data Gaps
- Activity Prediction : The target compound’s ethoxyphenyl group may enhance binding to hydrophobic pockets in proteins, similar to chlorophenyl analogs, but with reduced toxicity due to lack of halogenation .
- Synthetic Challenges : Introducing the carbamoyl group without steric interference (as seen in acyl sulfonamides ) would require optimized reaction conditions.
- Toxicological Data: Urgent need for studies on metabolic stability and cytotoxicity, as seen in the data gap for 2-cyano-N-[(methylamino)carbonyl]acetamide .
Biological Activity
n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide, also known by its CAS number 7144-52-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_{20}H_{41}N_{2}O_{2}
- Molecular Weight : 341.56 g/mol
This compound belongs to the class of N-acyl derivatives and is related to fatty acid amides, which are known for their roles in various physiological processes.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Lipid Metabolism :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Neuroprotection in Ischemia
A study investigated the effects of this compound on neuronal survival during ischemic conditions. The results showed that treatment with this compound significantly reduced neuronal death and improved functional recovery post-ischemia. The protective mechanism was linked to the modulation of S1P signaling pathways, enhancing nitric oxide production and reducing oxidative stress .
Case Study 2: Inflammatory Response in Animal Models
In a controlled animal study, administration of this compound resulted in decreased levels of inflammatory markers in serum following induced inflammation. The compound's ability to downregulate pro-inflammatory cytokines suggests its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
